- Preparation of tricyclic nitrogen heterocyclic compounds and related heteroanalogs for the prevention or treatment of cancer, World Intellectual Property Organization, , ,

Cas no 946198-89-6 (tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate)

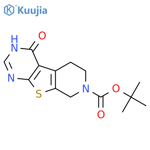

![tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate structure](https://fr.kuujia.com/scimg/cas/946198-89-6x500.png)

946198-89-6 structure

Nom du produit:tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

Numéro CAS:946198-89-6

Le MF:C14H16ClN3O2S

Mégawatts:325.813740730286

MDL:MFCD09754437

CID:1034980

PubChem ID:49788563

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-d]pyrimidine-7-carboxylate

- 4-Chloro-5,8-dihydro-6H-9-thia-1,3,7-triaza-fluorene-7-carboxylic acid tert-butyl ester

- tert-butyl 4-chloro-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate

- Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylic acid, 4-chloro-5,8-dihydro-, 1,1-dimethylethyl ester

- GIBDUINSURSICA-UHFFFAOYSA-N

- FCH1626927

- tert-butyl 4-c

- 1,1-Dimethylethyl 4-chloro-5,8-dihydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate (ACI)

- tert-Butyl 4-chloro-5,8-dihydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- tert-butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate7(6H)-carboxylic acid

- MFCD09754437

- 4-Chloro-5,8-dihydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylic acid, 1,1-dimethylethyl ester

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- SY100195

- tert-Butyl 4-chloro-5,6-dihydropyrido[4,3:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- tert-Butyl4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate

- SCHEMBL937868

- 4-chloro-5,8-dihydro-6H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester

- AKOS016015090

- AS-36046

- F2108-0223

- SB40815

- CS-0048309

- 7-Boc-4-chloro-5,6,7,8-tetrahydropyrido[4 inverted exclamation mark ,3 inverted exclamation mark :4,5]thieno[2,3-d]pyrimidine

- TERT-BUTYL 3-CHLORO-8-THIA-4,6,11-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE-11-CARBOXYLATE

- DTXSID50678551

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- 946198-89-6

- WMB19889

- EN300-643028

-

- MDL: MFCD09754437

- Piscine à noyau: 1S/C14H16ClN3O2S/c1-14(2,3)20-13(19)18-5-4-8-9(6-18)21-12-10(8)11(15)16-7-17-12/h7H,4-6H2,1-3H3

- La clé Inchi: GIBDUINSURSICA-UHFFFAOYSA-N

- Sourire: O=C(N1CCC2=C(SC3C2=C(Cl)N=CN=3)C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 325.0651756g/mol

- Masse isotopique unique: 325.0651756g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 2

- Complexité: 418

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 83.6

- Le xlogp3: 3.3

Propriétés expérimentales

- Couleur / forme: White to Yellow Solid

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302;H315;H319;H335

- Déclaration d'avertissement: P261;P305+P351+P338

- Conditions de stockage:2-8 °C

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | T135770-500mg |

tert-Butyl 4-Chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-D]pyrimidine-7(8H)-carboxylate |

946198-89-6 | 500mg |

$ 115.00 | 2022-06-03 | ||

| Life Chemicals | F2108-0223-5g |

tert-butyl 4-chloro-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate |

946198-89-6 | 95%+ | 5g |

$245.0 | 2023-09-06 | |

| Enamine | EN300-643028-0.1g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 0.1g |

$48.0 | 2025-03-15 | |

| Alichem | A029185519-250mg |

tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate |

946198-89-6 | 95% | 250mg |

$335.16 | 2023-08-31 | |

| Enamine | EN300-643028-0.25g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 0.25g |

$70.0 | 2025-03-15 | |

| Enamine | EN300-643028-0.5g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 0.5g |

$125.0 | 2025-03-15 | |

| Enamine | EN300-643028-5.0g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 5.0g |

$576.0 | 2025-03-15 | |

| Enamine | EN300-643028-10.0g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 10.0g |

$855.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA504-100G |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate |

946198-89-6 | 97% | 100g |

¥ 14,401.00 | 2023-04-12 | |

| Chemenu | CM151518-10g |

tert-butyl 4-chloro-5,8-dihydropyrido[4',3'4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate |

946198-89-6 | 95%+ | 10g |

$*** | 2023-05-29 |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Sulfolane ; rt; cooled

1.2 Solvents: Sulfolane ; 2.5 h, 70 °C; 70 °C → rt

1.3 Reagents: Triethylamine , Sodium chloride Solvents: Water ; cooled; 2 h, rt

1.2 Solvents: Sulfolane ; 2.5 h, 70 °C; 70 °C → rt

1.3 Reagents: Triethylamine , Sodium chloride Solvents: Water ; cooled; 2 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 1.5 h, 56 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, 0 °C

Référence

- Discovery of novel TNNI3K inhibitor suppresses pyroptosis and apoptosis in murine myocardial infarction injury, European Journal of Medicinal Chemistry, 2020, 197,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Triethylamine ; 3 h, 55 - 60 °C

1.2 -

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 -

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: The role of side chain chirality and Michael acceptor group for maximal potency, Journal of Medicinal Chemistry, 2010, 53(20), 7316-7326

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 0 °C; 3 h, 60 °C

1.2 Reagents: Water

1.3 Reagents: Sodium bicarbonate ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium bicarbonate ; neutralized

Référence

- Preparation of fused bicyclic and tricyclic pyrimidine compounds as tyrosine kinase inhibitors, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 0 °C → 100 °C

Référence

- PET probe detecting non-small cell lung cancer susceptible to epidermal growth factor receptor tyrosine kinase inhibitor therapy, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1609-1613

Méthode de production 6

Conditions de réaction

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Référence

- Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma, Bioorganic & Medicinal Chemistry, 2019, 27(11), 2268-2279

Méthode de production 7

Conditions de réaction

Référence

- Preparation of tricyclic fused pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, reflux; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Référence

- Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma, Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 909-926

Méthode de production 9

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 12 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

Référence

- Discovery of novel Akt1 inhibitor induces autophagy associated death in hepatocellular carcinoma cells, European Journal of Medicinal Chemistry, 2020, 189,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 3 h, 60 °C

Référence

- Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent, MedChemComm, 2013, 4(8), 1202-1207

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 65 °C

Référence

- Preparation of tetrahydropyridothienopyrimidines as antitumor agents, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 0 °C → 60 °C

Référence

- Preparation of tetrahydropyridothienopyrimidine derivatives as nuclear medicine diagnostic imaging agents, European Patent Organization, , ,

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Raw materials

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Preparation Products

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Littérature connexe

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

946198-89-6 (tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate) Produits connexes

- 2137832-02-9(7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride)

- 1506010-63-4(1-2-(2-methoxy-4-methylphenyl)propan-2-ylcyclopropan-1-amine)

- 55289-28-6(3-chloro-2-methyl-4-nitrophenol)

- 941875-76-9(1-(4-tert-butylphenyl)-3-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)

- 2171447-91-7((1S)-1-1-(butan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

- 2229466-76-4(3-propylhexanimidamide)

- 1263209-17-1(3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid)

- 2380149-12-0(Valine, N-propyl-, ethyl ester)

- 39002-30-7(1-Amino-1-deoxy-D-fructose hydrochloride)

- 129644-59-3(2-Hydroxy-5-(trifluoromethoxy)benzamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:946198-89-6)tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

Pureté:99%

Quantité:5g

Prix ($):216.0